5-[(2-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a heterocyclic derivative combining triazole, thiazole, furan, and fluorophenyl moieties. Its structure features a 2-fluorophenyl group linked to a 4-methylpiperidinyl methyl group at the 5-position of the triazolo[3,2-b][1,3]thiazole core, with a hydroxol substituent at position 6 and a furan-2-yl group at position 2. The presence of fluorine and methyl groups likely enhances its lipophilicity and metabolic stability, while the hydroxyl group may contribute to hydrogen bonding in biological interactions .
Properties
IUPAC Name |
5-[(2-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c1-13-8-10-25(11-9-13)17(14-5-2-3-6-15(14)22)18-20(27)26-21(29-18)23-19(24-26)16-7-4-12-28-16/h2-7,12-13,17,27H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCOZPUTGUPQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(2-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazolothiazole core, followed by the introduction of the furan ring and the fluorophenyl group. The final step often involves the attachment of the methylpiperidinyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The triazolothiazole core can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[(2-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight | Key Substituents | Bioactivity (Reported) | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | 439.47 g/mol | 2-fluorophenyl, 4-methylpiperidinyl, furan-2-yl, hydroxol | Not reported | Moderate (logP ~3.2) |
| 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | 537.56 g/mol | 4-methylphenyl, piperazinyl (vs. piperidinyl in target) | Antifungal (docking studies) | Low (logP ~4.1) |
| 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone | 508.53 g/mol | 3-fluorophenyl, ethyl-thiazolo, furyl-methanone | Unknown | Low (logP ~3.8) |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | ~380–420 g/mol | 4-methoxyphenyl, pyrazolyl, variable R groups (e.g., methyl, ethyl) | Antifungal (in vitro) | Moderate (logP ~2.9) |
Key Observations :
- Substituent Flexibility : The target compound’s 4-methylpiperidinyl group (vs. piperazinyl in ) reduces basicity but may improve blood-brain barrier penetration .
Physicochemical Properties
- Solubility: The hydroxol group in the target compound improves aqueous solubility compared to non-hydroxylated analogues (e.g., ), though logP values remain >3 due to aromatic fluorination .
- Stability : Fluorine substitution enhances metabolic stability, as seen in analogues like , which resist oxidative degradation .
Biological Activity
The compound 5-[(2-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS Number: 869342-90-5) is a triazole-thiazole hybrid that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes both triazole and thiazole moieties along with a piperidine derivative. Its molecular formula is with a molecular weight of 360.5 g/mol. The presence of the fluorophenyl and furan groups contributes to its unique pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds often exhibit significant antimicrobial properties. In a comparative study involving various synthesized piperidine derivatives, several showed potent antimicrobial activity against standard bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . While specific data on the compound is limited, its structural similarities suggest potential efficacy against microbial pathogens.
Antidepressant Potential
A related study explored the synthesis of various piperidine derivatives and their effects on serotonin receptors. Compounds similar in structure to our target compound were evaluated for their affinity towards serotonin receptors (5-HT1A and 5-HT7) . The findings suggest that modifications in the piperidine structure can enhance receptor binding affinity and may lead to antidepressant-like effects.
Inhibition of Enzymes
The compound's structural components may also allow it to act as an inhibitor for specific enzymes. For instance, studies have shown that certain piperidine derivatives can inhibit α-glucosidase activity effectively . This inhibition could be beneficial in managing conditions like diabetes by slowing carbohydrate digestion and absorption.
The biological mechanisms underlying the activity of this compound are likely multifaceted:
- Receptor Modulation : The presence of the fluorophenyl group may enhance lipophilicity, facilitating better interaction with neurotransmitter receptors.
- Enzyme Inhibition : The thiazole ring may contribute to binding interactions with enzyme active sites, inhibiting their function.
- Antimicrobial Action : The overall structure may disrupt microbial cell membranes or interfere with metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Study on Piperidine Derivatives : A comprehensive evaluation showed that modifications in the piperidine ring significantly affected both antimicrobial and antidepressant activities .
- Serotonin Receptor Affinity Study : Research demonstrated that certain derivatives exhibited high affinity for serotonin receptors, suggesting potential therapeutic applications in mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
